molecular formula C7H9NO2 B13685876 3-Oxo-N-(prop-2-YN-1-YL)butanamide

3-Oxo-N-(prop-2-YN-1-YL)butanamide

Katalognummer: B13685876
Molekulargewicht: 139.15 g/mol
InChI-Schlüssel: PNLNSQKNBYWJDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-N-(prop-2-YN-1-YL)butanamide is an organic compound with the molecular formula C7H9NO2 It is characterized by the presence of a butanamide backbone with a propynyl group attached to the nitrogen atom and a keto group at the third carbon position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-N-(prop-2-YN-1-YL)butanamide typically involves the reaction of butanamide derivatives with propynylating agents under controlled conditions. One common method involves the use of N-alkyl-N-(prop-2-yn-1-yl)anilines, which undergo oxidative formylation in the presence of molecular oxygen and visible light . This reaction does not require an external photosensitizer and proceeds under mild conditions, yielding the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxo-N-(prop-2-YN-1-YL)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include formamides and substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Oxo-N-(prop-2-YN-1-YL)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-Oxo-N-(prop-2-YN-1-YL)butanamide exerts its effects involves its role as a photosensitizer. Upon exposure to visible light, the compound can generate singlet oxygen (1 O2) and superoxide radicals (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidative formylation reactions and other chemical processes involving the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(prop-2-yn-1-yl)anilines: These compounds share the propynyl group but differ in the rest of the molecular structure.

    Butanamide derivatives: Compounds with similar butanamide backbones but different substituents.

Uniqueness

3-Oxo-N-(prop-2-YN-1-YL)butanamide is unique due to its combination of a propynyl group and a keto group, which imparts distinct chemical reactivity and potential applications. Its ability to act as a photosensitizer and generate reactive oxygen species sets it apart from other similar compounds.

Eigenschaften

Molekularformel

C7H9NO2

Molekulargewicht

139.15 g/mol

IUPAC-Name

3-oxo-N-prop-2-ynylbutanamide

InChI

InChI=1S/C7H9NO2/c1-3-4-8-7(10)5-6(2)9/h1H,4-5H2,2H3,(H,8,10)

InChI-Schlüssel

PNLNSQKNBYWJDR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(=O)NCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.